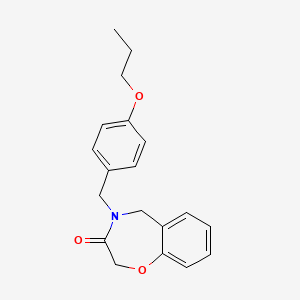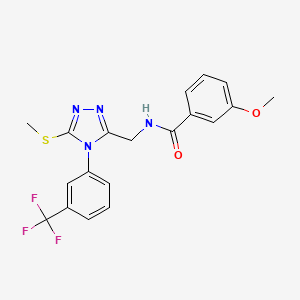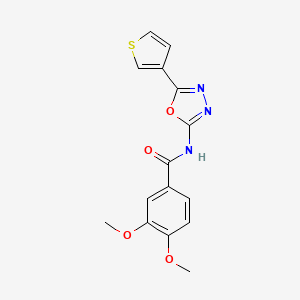![molecular formula C18H19N5O3 B2458703 2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 1608037-02-0](/img/structure/B2458703.png)
2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid” is a complex organic molecule. It contains a total of 42 bonds, including 20 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, and 6 aromatic bonds . The molecule also includes 1 six-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. One potential method for the synthesis of similar compounds involves the catalytic protodeboronation of pinacol boronic esters . This process uses a radical approach to remove the boron moiety from the ester, a step that is not well developed in many protocols . This method was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a variety of functional groups and bonding types. It includes a six-membered ring, a carboxylic acid group, a urea derivative, and a hydroxyl group . These functional groups contribute to the overall reactivity and properties of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its various functional groups. For example, the presence of the carboxylic acid group could allow for reactions involving deprotonation or esterification. The urea derivative could potentially undergo reactions with isocyanates or amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could contribute to its acidity, while the aromatic ring could influence its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Biological Activities and Applications
Analgesic, Neuroleptic, and Anti-inflammatory Properties
Derivatives of 1,2,4-triazole, particularly esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, have been found to exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds could serve as intermediates for synthesizing amides, hydrazides, ilidenhydrazides, and bicyclic structures, suggesting their potential in developing new therapeutic agents (Salionov, 2015).
Antimicrobial and Antioxidant Effects
Some new derivatives of 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and 1-(4-phenyl-5-thioxo-[1,2,4]triazol-3-yl)methyl-5-oxo- [1,2,4]triazole have shown antimicrobial activity against certain microorganisms and did not exhibit antifungal activity against yeast-like fungi. These compounds also demonstrated inhibitory effects on mycelial growth, indicating their potential as antimicrobial and plant protection agents (Demirbas et al., 2004).
Synthetic Applications and Methodologies
The synthesis and structural assessment of specific 1,2,4-triazole derivatives, like methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate, have been explored for their potential in forming complexes with metals such as HgCl2. This research suggests applications in the development of new materials and catalysts, highlighting the synthetic versatility of triazole derivatives (Castiñeiras et al., 2018).
Chemical Modification and Drug Development
The modification of triazole derivatives to explore their physical, chemical, and biological properties, including the synthesis of salts and esters, underscores their potential in drug development and chemical research. The ability to modify these compounds for specific biological activities or physical properties can be crucial in the creation of new medications or chemical tools (Safonov et al., 2017).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation of its synthesis, reactivity, and potential applications. For example, the catalytic protodeboronation method used for its synthesis could be optimized or expanded to other substrates . Additionally, its reactivity could be explored in the context of various chemical transformations .
Eigenschaften
IUPAC Name |
2-[4-[3-(4-butylanilino)-2-cyano-3-oxoprop-1-enyl]triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-2-3-4-13-5-7-15(8-6-13)20-18(26)14(10-19)9-16-11-23(22-21-16)12-17(24)25/h5-9,11H,2-4,12H2,1H3,(H,20,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAOSBQBFVYBHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=N2)CC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2458621.png)
![3-allyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458622.png)
![8-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458623.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2458624.png)

![2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2458626.png)
![N-(3,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2458629.png)
![Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2458631.png)

![N1-(4-methoxybenzyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2458638.png)
![7-(4-Ethoxyphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2458640.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole](/img/structure/B2458642.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2458643.png)